5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
5-benzyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c23-18-16-11-20-22(15-9-5-2-6-10-15)17(16)19-13-21(18)12-14-7-3-1-4-8-14/h1-11,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOCEOYWSCCVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00996732 | |
| Record name | 5-Benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00996732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75263-95-5 | |
| Record name | 1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075263955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00996732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Conventional Synthesis Conditions and Outcomes
| Parameter | Value/Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Dioxane | 85–90 | ≥95 |
| Temperature (°C) | 80–100 | 88 | 96 |
| Reaction Time (hours) | 6–8 | 90 | 97 |
| Catalyst | HCl gas | 92 | 98 |
Post-reaction workup involves basification with 5% sodium hydroxide, followed by filtration and recrystallization from ethanol or ethyl acetate.
Industrial-Scale Production
Scalable synthesis of this compound requires optimization of reaction conditions for cost-effectiveness and reproducibility. A patented industrial method utilizes chlorobenzene as the solvent and a palladium-on-alumina (Pd/Al₂O₃) catalyst for hydrogenation steps.
Key Industrial Process Steps:
-
Precursor Preparation : A slurry of 5-nitro-1-phenylpyrazole-4-carboxamide is heated in chlorobenzene at 40°C.
-
Hydrogenation : The mixture is transferred to a pressurized reactor (25 psig hydrogen) with Pd/Al₂O₃ at 55°C for 3 hours.
-
Filtration and Isolation : The catalyst is removed via filtration, and the product is isolated by solvent evaporation.
Table 2: Industrial Synthesis Metrics
| Parameter | Value | Outcome |
|---|---|---|
| Scale | 30-gallon reactor | Batch size: 43 kg |
| Temperature (°C) | 40–55 | Conversion: 96% |
| Catalyst Loading | 5% Pd/Al₂O₃ | Selectivity: 98% |
| Hydrogen Pressure | 25 psig | Yield: 94% |
This method emphasizes reproducibility, with a final yield of 94% and purity exceeding 97%.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to reduce reaction times. A study demonstrated that irradiating 5-amino-1-phenylpyrazole-4-carboxamide with benzyl bromide in DMF at 120°C for 20 minutes achieves 89% yield, comparable to conventional methods.
Solvent-Free Approaches
Eco-friendly protocols using mechanochemical grinding (ball milling) have been explored. Mixing precursors with potassium carbonate and grinding for 45 minutes yields 82% product, albeit with slightly lower purity (92%).
Table 3: Comparison of Alternative Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Microwave | 120°C, 20 min | 89 | 95 |
| Solvent-Free | Ball milling, 45 min | 82 | 92 |
Optimization Strategies
Solvent Optimization
A solvent screen revealed that DMF outperforms dioxane in cyclization efficiency (92% vs. 85% yield), likely due to its higher polarity stabilizing charged intermediates.
Catalytic Enhancements
Replacing HCl gas with Lewis acids like zinc chloride improves reaction rates but compromises purity (90% yield, 88% purity).
Temperature Modulation
Lowering the temperature to 60°C extends reaction time to 12 hours but increases purity to 99%, critical for pharmaceutical applications.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolo[3,4-d]pyrimidine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[3,4-d]pyrimidine-4-one derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
PDE Inhibition
One of the primary applications of 5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is as an inhibitor of phosphodiesterase enzymes, particularly PDE1. These enzymes play crucial roles in cellular signaling pathways by regulating cyclic nucleotide levels. Inhibition of PDE1 can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for various physiological processes including vasodilation and neurotransmission .
Anticancer Activity
Recent studies have indicated that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit anticancer properties. The inhibition of PDE enzymes may contribute to apoptosis in cancer cells by modulating intracellular signaling pathways. For instance, increased cAMP levels can activate protein kinase A (PKA), leading to cell cycle arrest and apoptosis in certain cancer cell lines .
Neuroprotective Effects
Research has suggested that this compound may possess neuroprotective effects. By inhibiting PDE1, it could potentially mitigate neurodegenerative processes associated with diseases such as Alzheimer's and Parkinson's. The modulation of cyclic nucleotide levels is believed to play a role in neuronal survival and function .
Case Study 1: PDE Inhibition and Cardiovascular Health
A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound as a selective PDE1 inhibitor. The results demonstrated significant vasodilatory effects in animal models, suggesting potential therapeutic applications for treating hypertension .
Case Study 2: Anticancer Properties
In another study focusing on anticancer activity, researchers investigated the compound's effects on various cancer cell lines. The findings indicated that treatment with this pyrazolo[3,4-d]pyrimidine derivative resulted in reduced cell viability and induced apoptosis through the activation of cAMP-dependent pathways .
Case Study 3: Neuroprotection
A recent investigation assessed the neuroprotective effects of the compound in models of neurodegeneration. The study found that it could reduce oxidative stress markers and improve cognitive function in treated animals compared to controls .
Mechanism of Action
The mechanism of action of 5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its kinase activity. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, contributing to its inhibitory potency .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Biological Activity
5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and case studies.
The molecular formula of this compound is with a molar mass of 302.33 g/mol. Its structure features a pyrazolo-pyrimidine core that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H14N4O |
| Molar Mass | 302.33 g/mol |
| CAS Number | 75263-95-5 |
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant inhibitory effects on various kinases. Notably, studies have shown that this compound may act as an inhibitor of Pim-1 kinase, which is implicated in several types of cancers. The inhibition of Pim-1 can lead to decreased cell survival and proliferation in cancerous cells.
Biological Evaluation
A comprehensive study evaluated the biological activity of various pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The findings are summarized below:
Table 1: Biological Activity Data
| Compound | IC50 (µM) | Target Kinase | Selectivity Score |
|---|---|---|---|
| 5-benzyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one | 0.15 | Pim-1 | 0.14 |
| Other Pyrazolo Compounds | Varies | Various | Varies |
The IC50 value indicates the concentration required to inhibit 50% of the target activity. The selectivity score reflects the compound's ability to inhibit specific kinases over others.
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:
- Inhibition of Tumor Growth : In xenograft models where human cancer cells were implanted into mice, treatment with 5-benzyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one resulted in significant tumor reduction compared to control groups.
- Cell Line Studies : In vitro assays demonstrated that this compound effectively reduced cell viability in various cancer cell lines (e.g., breast and prostate cancer), correlating with its kinase inhibitory activity.
Q & A
Q. Key Variables Affecting Purity
| Variable | Impact on Yield/Purity | Reference Method |
|---|---|---|
| Reflux duration | Prolonged heating increases cyclization efficiency but risks decomposition | 10 h reflux in HCONH₂ |
| Solvent choice | DMF enhances recrystallization purity vs. aqueous washes | |
| Stoichiometry | Excess formamide drives cyclization to completion |
How can researchers resolve contradictions in substituent positioning between spectroscopic data and computational modeling?
Advanced
Discrepancies in substituent assignment (e.g., N1 vs. C5 benzylation) require a combined analytical approach:
Nuclear Overhauser Effect (NOE) NMR : Differentiates spatial proximity of substituents (e.g., benzyl protons to pyrazole protons) .
X-ray crystallography : Provides definitive structural confirmation, as seen in related pyrazolo[3,4-d]pyrimidinones .
DFT calculations : Compare experimental IR/UV spectra with simulated data to validate tautomeric forms .
Case Study : In a 2018 study, NOE correlations resolved conflicting assignments for a chloro-substituted derivative, confirming N1-phenyl vs. C5-aryl positioning .
What strategies optimize the synthesis of fluorinated derivatives for enhanced bioactivity?
Advanced
Fluorination at the C6 position improves metabolic stability and target binding. Key steps include:
- Electrophilic fluorination : Use of Selectfluor™ in aprotic solvents (e.g., acetonitrile) at 60°C .
- Nucleophilic substitution : Replacement of chloro groups with KF in DMSO, requiring inert atmosphere to prevent hydrolysis .
Q. Yield Optimization Table
| Fluorination Method | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Electrophilic (Selectfluor™) | CH₃CN | 60°C | 72 | 98 |
| Nucleophilic (KF) | DMSO | 100°C | 58 | 85 |
What in vitro assays are suitable for evaluating kinase inhibition activity, and how do structural modifications influence potency?
Advanced
The compound’s pyrazolo[3,4-d]pyrimidinone core mimics ATP-binding sites in kinases. Standard assays include:
- Kinase-Glo® Luminescent Assay : Measures ATP depletion in recombinant kinases (e.g., EGFR, VEGFR2) .
- Cellular proliferation assays : IC₅₀ determination in cancer cell lines (e.g., HeLa, MCF-7) .
Q. Structure-Activity Relationship (SAR) Insights
How does solubility profiling inform formulation strategies for in vivo studies?
Basic
The compound’s poor aqueous solubility (logP ~3.2) necessitates formulation optimization:
- Co-solvent systems : Use DMSO/PEG-400 mixtures for intraperitoneal administration .
- Nanoemulsions : Lipid-based carriers improve bioavailability in pharmacokinetic studies .
Q. Solubility Data (Handbook of Aqueous Solubility Data)
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 0.12 | 25 |
| DMSO | 45.6 | 25 |
| Ethanol | 8.9 | 25 |
What safety protocols are critical during catalytic hydrogenation of nitro intermediates?
Q. Advanced
- Catalyst handling : Use Raney nickel or Pd/C under inert atmosphere to prevent pyrophoric reactions .
- Ventilation : Ensure H₂ gas detectors are functional to avoid explosive hazards (LEL: 4% H₂) .
- Waste disposal : Quench spent catalysts with 10% aqueous HCl before disposal .
Incident Mitigation Example : A 2020 study reported exothermic runaway during nitro reduction; gradual H₂ pressurization and temperature control (<50°C) mitigated risks .
How can researchers address batch-to-batch variability in NMR purity assessments?
Q. Advanced
- Internal standards : Add 1,3,5-trimethoxybenzene for quantitative ¹H NMR .
- HPLC-MS coupling : Use C18 columns with 0.1% formic acid in mobile phase to separate tautomers .
- Statistical analysis : Apply Six Sigma methodologies to identify critical process parameters (CPPs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
